molecular formula C18H17F3N6 B15116865 4-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-fluoroquinazoline

4-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-fluoroquinazoline

Cat. No.: B15116865
M. Wt: 374.4 g/mol
InChI Key: OBAHVZYKYXINFP-UHFFFAOYSA-N
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Description

4-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-fluoroquinazoline is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluoromethyl group, a methylpyrimidinyl group, a piperazinyl group, and a fluoroquinazoline moiety. These functional groups contribute to its diverse chemical reactivity and potential utility in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 4-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-fluoroquinazoline involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 6-(difluoromethyl)-2-methylpyrimidine ring.

    Piperazine Substitution:

    Quinazoline Formation: The final step involves the formation of the fluoroquinazoline moiety.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-fluoroquinazoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the quinazoline ring.

Mechanism of Action

The mechanism of action of 4-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-fluoroquinazoline involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cell growth and proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-fluoroquinazoline can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Compared to these compounds, this compound stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C18H17F3N6

Molecular Weight

374.4 g/mol

IUPAC Name

4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-7-fluoroquinazoline

InChI

InChI=1S/C18H17F3N6/c1-11-24-15(17(20)21)9-16(25-11)26-4-6-27(7-5-26)18-13-3-2-12(19)8-14(13)22-10-23-18/h2-3,8-10,17H,4-7H2,1H3

InChI Key

OBAHVZYKYXINFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)C(F)F

Origin of Product

United States

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